![molecular formula C11H12O4 B15245983 (R)-Methyl 2-(4-formyl-3-hydroxyphenyl)propanoate](/img/structure/B15245983.png)
(R)-Methyl 2-(4-formyl-3-hydroxyphenyl)propanoate
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Overview
Description
®-Methyl 2-(4-formyl-3-hydroxyphenyl)propanoate is a chiral compound with the molecular formula C11H12O4 and a molecular weight of 208.21 g/mol . This compound is characterized by the presence of a formyl group and a hydroxy group on a phenyl ring, which is attached to a propanoate ester. It is used as a building block in organic synthesis and has applications in various fields including chemistry, biology, and medicine.
Preparation Methods
The synthesis of ®-Methyl 2-(4-formyl-3-hydroxyphenyl)propanoate can be achieved through several synthetic routes. One common method involves the esterification of ®-2-(4-formyl-3-hydroxyphenyl)propanoic acid with methanol in the presence of an acid catalyst . The reaction conditions typically include refluxing the reactants in an organic solvent such as toluene or dichloromethane. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
®-Methyl 2-(4-formyl-3-hydroxyphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(R)-Methyl 2-(4-formyl-3-hydroxyphenyl)propanoate is a chiral organic compound featuring a methyl ester, a formyl group, and a hydroxyl group on a phenyl ring. It has a molecular formula of C11H12O4 and a molecular weight of 194.18 g/mol. This compound is considered a versatile intermediate in organic synthesis due to its potential applications in pharmaceuticals and various chemical transformations. Further research is needed to fully determine the biological effects of this compound.
Applications
This compound has potential applications in pharmaceuticals and organic synthesis.
Pharmaceuticals
- Derivatives of this compound may serve as precursors for drugs due to their bioactive properties.
- Optically active 3-(4-hydroxyphenyl)propionic acid is useful as an intermediate for medicines and agrochemicals .
Organic Synthesis
- This compound can act as a versatile intermediate in organic synthesis due to its functional groups that can participate in various reactions.
- It can undergo several chemical transformations, making it a valuable building block for synthesizing more complex molecules.
Related Compounds
Several compounds share structural similarities with this compound. Some notable examples include:
- 3-(4-Hydroxyphenyl)propionic acid: A major microbial metabolite of procyanidin A2, which shows similar suppression of macrophage foam cell formation as its parent molecule . It reduces cellular lipid accumulation, inhibits foam cell formation, and promotes macrophage cholesterol efflux .
- Methyl 3-(4-Hydroxyphenyl)propionate: Also known as 3-(4-Hydroxyphenyl)propionic Acid Methyl Ester. It has a purity of >98.0%(GC) .
- Methyl (R)-2-hydroxy-3-(4-hydroxyphenyl)propionate: Synonyms include (R)-Methyl 2-hydroxy-3-(4-hydroxyphenyl)propanoate and (R)-2-HYDROXY-3-(4-HYDROXY-PHENYL)-PROPIONIC ACID METHYL ESTER .
- Methyl 3-(2-hydroxyphenyl)propionate: With a melting point between 40°C to 44°C .
Mechanism of Action
The mechanism of action of ®-Methyl 2-(4-formyl-3-hydroxyphenyl)propanoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic residues in enzymes, leading to inhibition of enzyme activity. The hydroxy group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, affecting their function and stability .
Comparison with Similar Compounds
®-Methyl 2-(4-formyl-3-hydroxyphenyl)propanoate can be compared with other similar compounds such as:
3-(4-Hydroxyphenyl)propionic acid: This compound lacks the formyl group and has different reactivity and applications.
4-Formylphenylboronic acid: This compound has a boronic acid group instead of the propanoate ester, leading to different chemical properties and uses.
The uniqueness of ®-Methyl 2-(4-formyl-3-hydroxyphenyl)propanoate lies in its combination of functional groups, which allows for diverse chemical reactivity and a wide range of applications.
Biological Activity
(R)-Methyl 2-(4-formyl-3-hydroxyphenyl)propanoate is a chiral organic compound with significant potential in pharmaceutical applications due to its unique structural features, including a methyl ester group, a formyl group, and a hydroxyl group on a phenyl ring. This article explores the biological activity of this compound, focusing on its antioxidant properties, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C11H12O4
- Molecular Weight : 194.18 g/mol
- Structural Features : The compound contains functional groups that allow for various chemical transformations, making it a versatile intermediate in organic synthesis .
Antioxidant Activity
One of the notable biological activities of this compound is its antioxidant capability . Hydroxylated phenolic compounds are recognized for their ability to protect cells from oxidative stress, which can lead to cellular damage and various diseases .
Comparative Antioxidant Activity
The antioxidant activity can be evaluated using assays like DPPH and ABTS. Here’s a comparison of antioxidant activities of related compounds:
Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) |
---|---|---|
This compound | TBD | TBD |
Methyl 2-(4-hydroxy-3-methylphenyl)acetate | TBD | TBD |
Varitriol (from Emericella variecolor) | 29.78 | 757.19 |
Note: Specific values for this compound are yet to be determined in comparative studies.
Therapeutic Applications
The compound's structural characteristics suggest potential applications in treating various diseases, particularly those associated with oxidative stress and inflammation. Preliminary studies indicate that derivatives of similar compounds have shown promise as inhibitors of certain proteases , which are implicated in diseases such as Alzheimer's and cancer .
Case Studies
- Inhibition Studies : Research involving acylhydrazones derived from similar structures demonstrated effective inhibition of endothiapepsin, with IC50 values ranging from 12.8 to 365 µM . This suggests that related compounds may also exhibit inhibitory effects on key enzymes involved in disease processes.
- Cytotoxicity Assessment : In vitro studies on metabolites from fungi related to the compound indicated varying degrees of cytotoxicity against cancer cell lines, highlighting the potential for developing anticancer agents based on its structure .
Future Research Directions
Further research is essential to elucidate the specific biological effects and mechanisms of action of this compound. Investigations should focus on:
- In vivo studies to confirm antioxidant effects and therapeutic potential.
- Mechanistic studies to understand how this compound interacts with biological targets.
- Synthesis of derivatives to enhance biological activity and specificity.
Properties
Molecular Formula |
C11H12O4 |
---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
methyl (2R)-2-(4-formyl-3-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C11H12O4/c1-7(11(14)15-2)8-3-4-9(6-12)10(13)5-8/h3-7,13H,1-2H3/t7-/m1/s1 |
InChI Key |
FDWYLRZOWXTGQS-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@H](C1=CC(=C(C=C1)C=O)O)C(=O)OC |
Canonical SMILES |
CC(C1=CC(=C(C=C1)C=O)O)C(=O)OC |
Origin of Product |
United States |
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